molecular formula C20H29N3O5S2 B15089209 For-DL-Met-DL-Phe-DL-Met-OH

For-DL-Met-DL-Phe-DL-Met-OH

Cat. No.: B15089209
M. Wt: 455.6 g/mol
InChI Key: BSSXRCLBQLQBOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-DL-Met-DL-Phe-DL-Met-OH typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). The activated amino acids are then sequentially coupled to form the peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The use of high-throughput liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

For-DL-Met-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

For-DL-Met-DL-Phe-DL-Met-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of For-DL-Met-DL-Phe-DL-Met-OH involves its interaction with specific molecular targets and pathways. The formyl group at the N-terminus of the peptide can interact with formyl peptide receptors (FPRs) on the surface of cells, triggering signaling pathways that lead to various cellular responses. The methionine and phenylalanine residues can also interact with other proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    DL-Methionine: A racemic mixture of methionine used in animal feed and nutritional supplements.

    DL-Phenylalanine: A racemic mixture of phenylalanine used in dietary supplements and as a precursor for the synthesis of other compounds.

    DL-2-Hydroxy-4-(methylthio)butanoic acid (DL-OH-Met): A methionine analog used in animal nutrition

Uniqueness

For-DL-Met-DL-Phe-DL-Met-OH is unique due to its specific sequence and the presence of the formyl group, which imparts distinct chemical and biological properties. Unlike simple amino acids or their analogs, this compound can interact with multiple molecular targets and participate in complex biochemical pathways .

Properties

Molecular Formula

C20H29N3O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)

InChI Key

BSSXRCLBQLQBOD-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O

Origin of Product

United States

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